molecular formula C12H12F3NO3 B1522793 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1251924-28-3

2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B1522793
CAS RN: 1251924-28-3
M. Wt: 275.22 g/mol
InChI Key: QYAZKNJZYGILFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a chemical compound with the molecular formula C12H12F3NO3 and a molecular weight of 275.22 .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” are not available, it’s known that pinacol boronic esters, which are similar compounds, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid” include a molecular weight of 275.22 . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid is known for enhancing the biological activity and metabolic stability of pharmaceuticals . This compound could be investigated for its potential use in drug design, particularly for increasing the lipophilicity and bioavailability of active pharmaceutical ingredients.

Agrochemical Formulations

Compounds with a trifluoromethyl group are often used in agrochemicals due to their resistance to degradation and their ability to interact with various biological targets . 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid may serve as a precursor or an active ingredient in the development of herbicides or pesticides.

Material Science

In material science, the incorporation of fluorinated compounds can result in materials with unique properties such as high thermal stability and chemical resistance . Research into the applications of 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid in polymers or coatings could lead to the development of advanced materials for industrial use.

Catalysis

The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid could be explored as a ligand or a modifier in catalytic systems to improve efficiency in chemical reactions.

Medical Imaging

Fluorinated compounds are pivotal in the field of medical imaging, particularly in positron emission tomography (PET) scans . The compound could be tagged with radioactive isotopes to act as a contrast agent, aiding in the diagnosis and monitoring of various health conditions.

Chemical Synthesis

This compound may be utilized as a building block in organic synthesis, providing a pathway to synthesize a wide array of trifluoromethyl-containing molecules . Its unique structure could facilitate the creation of complex molecules with specific pharmacological activities.

properties

IUPAC Name

2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7(17)16-11(2,10(18)19)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAZKNJZYGILFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid

CAS RN

1251924-28-3
Record name 2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 2
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reactant of Route 6
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.